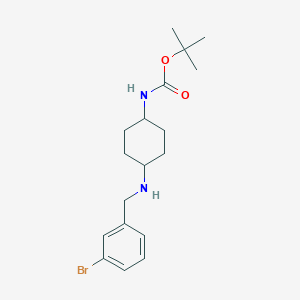

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(3-bromobenzylamino)-cyclohexylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone with stereospecific (1R,4R) configurations. The compound includes a 3-bromobenzylamino substituent, which introduces steric and electronic effects due to the bromine atom at the meta position of the benzyl group. This structure is commonly utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or proteolysis-targeting chimeras (PROTACs) . The tert-butyl carbamate group enhances solubility and stability, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Propriétés

IUPAC Name |

tert-butyl N-[4-[(3-bromophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLGTIIKOHKWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119124 | |

| Record name | Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-65-7 | |

| Record name | Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with a bromobenzyl halide in the presence of a base. The reaction is followed by the protection of the amine group with a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromobenzyl group can be reduced to form the corresponding benzylamine.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the bromobenzyl group may yield benzaldehyde or benzoic acid, while reduction may yield benzylamine. Substitution reactions may result in the formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of various derivatives and intermediates in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with biological molecules, making it a useful tool in biochemical research.

Medicine

In medicine, tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate may have potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs and therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various industrial processes.

Mécanisme D'action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylamino moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The cyclohexyl ring and tert-butyl group provide steric hindrance and stability to the compound, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between tert-Butyl (1R,4R)-4-(3-bromobenzylamino)-cyclohexylcarbamate and related compounds:

Activité Biologique

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate, identified by its CAS number 1286275-65-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molar Mass : 383.32 g/mol

- Chemical Structure : The compound features a tert-butyl group, a cyclohexyl ring, and a bromobenzylamino moiety, contributing to its unique biological profile.

Pharmacological Effects

- Antagonistic Activity : The compound has been noted for its antagonistic effects on various receptors, potentially influencing metabolic processes.

- Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects : Preliminary findings suggest that it may have neuroprotective properties, although further research is needed to elucidate this activity.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives similar to tert-butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate. The results indicated that modifications to the bromobenzyl group enhanced cytotoxicity against breast cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics .

Study 2: Metabolic Pathway Interaction

Research conducted on related compounds revealed that they interact with metabolic receptors such as FXR (farnesoid X receptor). This interaction suggests a potential role in regulating lipid metabolism and glucose homeostasis . Further studies are warranted to establish whether tert-butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate exhibits similar effects.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What are the common synthetic routes for tert-butyl (1R,4R)-4-(3-bromobenzylamino)-cyclohexylcarbamate, and how do reaction conditions influence stereochemical outcomes?**

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, enantioselective iodolactamization has been employed to establish stereochemistry in similar carbamates, where iodine acts as a transient directing group to enforce the desired cis- or trans-cyclohexane conformation . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) and stereoselective reduction of ketones using NaBH(OAc)₃ or LiAlH₄ .

- Critical Parameters : Solvent choice (e.g., DCM vs. THF), temperature control (0°C to RT), and catalytic additives (e.g., HOAc) significantly impact yield and diastereomeric excess (de) .

Q. How can researchers confirm the stereochemistry and purity of this compound post-synthesis?

- Analytical Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify regiochemistry (e.g., cyclohexylcarbamate proton integration at δ 3.2–4.0 ppm) and stereochemistry (coupling constants J values for axial/equatorial protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₉H₂₈BrN₂O₂: 409.12 g/mol) and detects impurities .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for reductive amination steps involving 3-bromobenzylamine?

- Data Analysis : Discrepancies in yields (e.g., 60–85%) often stem from substrate purity or competing side reactions (e.g., over-alkylation). Optimizing equivalents of NaHB(OAc)₃ (1.5–2.0 eq.) and pH control (pH 4–6 via HOAc) minimizes byproducts .

- Case Study : A 2021 patent achieved 82% yield by pre-activating the amine with Boc protection before coupling, reducing steric hindrance .

Q. How does the 3-bromo substituent on the benzyl group influence the compound’s reactivity in downstream applications (e.g., cross-coupling reactions)?

- Mechanistic Insights : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, enabling aryl functionalization. However, steric bulk from the cyclohexylcarbamate may necessitate bulky palladium catalysts (e.g., XPhos Pd G3) for efficient coupling .

- Experimental Design :

- Table 1 : Comparative reactivity of brominated analogs

| Substituent Position | Reaction Yield (Suzuki Coupling) | Catalyst Used |

|---|---|---|

| 3-Bromo | 65% | XPhos Pd G3 |

| 4-Bromo | 78% | Pd(PPh₃)₄ |

- Source: Adapted from A₃ adenosine receptor ligand studies .

Q. What are the challenges in scaling up enantioselective syntheses of this compound, and how can they be mitigated?

- Scalability Issues : Key bottlenecks include cost of chiral catalysts (e.g., Rhodium complexes) and reproducibility of iodolactamization under non-cryogenic conditions.

- Solutions :

- Single-Pot Synthesis : Combining iodolactamization and Boc protection in one pot reduces intermediate isolation steps and improves atom economy .

- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., LiAlH₄ reductions), improving safety and yield .

Methodological Considerations

Q. How to troubleshoot low yields in the final deprotection step (Boc removal)?

- Troubleshooting Guide :

- Acidic Conditions : Use TFA/DCM (1:1 v/v) for 2–4 hours at RT. Prolonged exposure (>6 hours) may degrade the cyclohexylcarbamate .

- Alternative Deprotection : HCl/dioxane (4M) at 0°C preserves acid-sensitive functional groups .

Q. What computational tools predict the compound’s conformational stability in solution?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.